molecular formula C11H13NO3 B14587781 Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- CAS No. 61110-55-2

Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo-

Cat. No.: B14587781
CAS No.: 61110-55-2
M. Wt: 207.23 g/mol
InChI Key: ZANMUXWZEYJJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- is an organic compound with the molecular formula C10H13NO2. It is also known as p-Methoxypropionanilide. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide structure. The compound has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- typically involves the reaction of 4-methoxyaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of propionyl chloride and then allowing the reaction mixture to warm to room temperature for the subsequent steps .

Industrial Production Methods

In an industrial setting, the production of Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxypropanamide derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-N-methyl-2-amino-propanamide.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(4-methoxyphenyl)-2-methyl-: Similar structure but with a methyl group at the 2-position.

    Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Contains two methyl groups at the 2-position.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a chlorine atom at the 3-position.

Uniqueness

Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- is unique due to the presence of both a methoxy group and a methyl group attached to the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61110-55-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methyl-2-oxopropanamide

InChI

InChI=1S/C11H13NO3/c1-8(13)11(14)12(2)9-4-6-10(15-3)7-5-9/h4-7H,1-3H3

InChI Key

ZANMUXWZEYJJJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)N(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.